![molecular formula C15H14N2O2 B12149001 N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide](/img/structure/B12149001.png)
N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide
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Overview
Description
N-({3-oxo-2-azatricyclo[6310^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-oxo-2-azatricyclo[6310^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
- 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene
Uniqueness
N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide is unique due to its specific tricyclic structure and the presence of the propanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)propanamide is a complex organic compound notable for its unique azatricyclo structure and potential biological activities. This article aims to explore the biological activity of this compound, emphasizing its therapeutic potential and underlying mechanisms.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Its structure features a fused ring system that enhances its pharmacological properties. The azatricyclo framework contributes to its unique interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research. Studies have shown that related benzamide derivatives can inhibit receptor tyrosine kinases involved in cancer progression, suggesting potential applications in cancer therapy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Receptor Tyrosine Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
- Induction of Apoptosis : In vitro studies have demonstrated that these compounds can induce programmed cell death in cancer cell lines through various pathways, including caspase activation .
- Antioxidant Properties : The structural features may confer antioxidant capabilities, protecting cells from oxidative stress.
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results indicated a significant reduction in cell viability at concentrations as low as 50 µM after 72 hours of treatment. The apoptotic effects were confirmed using TUNEL assays, which showed a marked increase in DNA fragmentation in treated cells compared to controls .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 25 | MDA-MB-231 |
Compound B | 30 | HCT116 |
N-{...} | 50 | MDA-MB-231 |
Interaction Studies
Interaction studies revealed that this compound binds selectively to specific targets within cancer cells, enhancing its efficacy compared to simpler analogs.
Pharmacokinetic Properties
Pharmacokinetic evaluations indicate that the compound has favorable absorption and bioavailability characteristics:
Property | Value |
---|---|
Half-life (h) | 1.63 |
Cmax (ng/ml) | 2503.25 |
Metabolic Stability | Excellent |
These properties suggest a promising profile for further development as a therapeutic agent.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]propanamide |
InChI |
InChI=1S/C15H14N2O2/c1-2-13(18)16-8-9-6-7-12-14-10(9)4-3-5-11(14)15(19)17-12/h3-7H,2,8H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
DGUZVRFNEXIFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=C2C=CC=C3C2=C(C=C1)NC3=O |
Origin of Product |
United States |
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